molecular formula C39H57IN2 B1168306 HG 37-639 CAS No. 115792-23-9

HG 37-639

Cat. No.: B1168306
CAS No.: 115792-23-9
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Description

HG 37-639 is a natural product compound studied for its pharmacological mechanisms of action (MOA). Research on this compound has focused on its biological activity, particularly in comparison to OA and GA, using advanced bioinformatics methods such as chemical property analysis, system pharmacology, molecular docking, and RNA sequencing (RNA-seq) . These studies aim to elucidate shared or divergent pathways among structurally similar compounds, which is critical for drug development and understanding synergistic effects.

Properties

CAS No.

115792-23-9

Molecular Formula

C39H57IN2

Synonyms

HG 37-639

Origin of Product

United States

Chemical Reactions Analysis

Substitution Reactions

HG 37-639 participates in nucleophilic substitution reactions, where functional groups such as halides or amines replace existing substituents. These reactions are typically catalyzed by transition metals (e.g., Pd or Cu) and occur under mild conditions (25–80°C).

Key Characteristics :

  • Catalysts : Pd(PPh₃)₄, CuI

  • Solvents : Tetrahydrofuran (THF), dimethylformamide (DMF)

  • Typical Yields : 60–85%

For example, halogen substituents in this compound undergo replacement with amines or thiols to form derivatives with enhanced solubility or bioactivity.

Addition Reactions

Electrophilic and radical addition reactions are observed in this compound, particularly at unsaturated bonds (e.g., alkenes or carbonyl groups). These reactions are critical for introducing polar functional groups.

Notable Pathways :

  • Hydroxylation : Catalyzed by OsO₄ or MnO₂, yielding diols.

  • Cycloaddition : Diels-Alder reactions with dienes form six-membered rings.

Elimination Reactions

Dehydration or dehydrohalogenation reactions produce α,β-unsaturated derivatives. Acidic or basic conditions (e.g., H₂SO₄ or KOtBu) facilitate these transformations, often yielding conjugated systems for further functionalization.

Cross-Coupling Reactions

This compound engages in Pd-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), enabling aryl-aryl or aryl-heteroatom bond formation.

Optimized Conditions :

Reaction Type Catalyst Base Solvent Yield
Suzuki CouplingPd(dba)₂/XPhosK₂CO₃Toluene78–92%
Buchwald-HartwigPd(OAc)₂/BINAPCs₂CO₃Dioxane65–88%

These reactions are pivotal for constructing complex scaffolds in drug discovery .

Oxidation and Reduction

  • Oxidation : Hg(II) salts or KMnO₄ oxidize alcohol or sulfide groups in this compound to ketones or sulfoxides.

  • Reduction : NaBH₄ or H₂/Pd-C selectively reduce carbonyls to alcohols or nitro groups to amines.

Mechanistic Insights

The reactivity of this compound is influenced by:

  • Steric Effects : Bulky substituents slow nucleophilic attacks.

  • Electronic Effects : Electron-withdrawing groups enhance electrophilic substitution rates.

  • Solvent Polarity : Polar aprotic solvents stabilize transition states in SN2 reactions .

Comparison with Similar Compounds

Structural and Functional Similarities

OA is a triterpenoid known for anti-inflammatory and hepatoprotective properties, while GA is a phenolic acid with antioxidant and anticancer activities.

Table 1: Comparative Overview of HG 37-639, OA, and GA
Property This compound Oleanolic Acid (OA) Gallic Acid (GA)
Class Natural product Triterpenoid Phenolic acid
Key Activities Under investigation Anti-inflammatory Antioxidant
Structural Features Not specified Pentacyclic scaffold Trihydroxybenzoic acid
Mechanistic Overlap Confirmed with OA/GA Yes Yes

Mechanistic Insights from Bioinformatics Analysis

A 2023 study compared the MOA of this compound, OA, and GA using a multi-modal framework (Figure 1 in ):

Chemical Properties : Polar functional groups (e.g., hydroxyl or carboxyl groups) in all three compounds likely enhance solubility and binding affinity to proteins involved in redox regulation .

System Pharmacology : Network analysis revealed shared targets in the NF-κB and Nrf2 pathways, which modulate inflammation and oxidative stress responses .

Molecular Docking : this compound and OA showed high binding affinity to cyclooxygenase-2 (COX-2), while GA preferentially bound to glutathione peroxidase .

RNA-seq Analysis : Transcriptomic profiling confirmed that this compound and OA regulate overlapping genes (e.g., IL6, SOD1), even when administered in combination, suggesting redundant or additive therapeutic effects .

Table 2: Key Research Findings
Parameter This compound vs. OA/GA Findings Reference
Shared Targets NF-κB, Nrf2, COX-2
Unique Pathways This compound: AMPK signaling; GA: Caspase-3 activation
Combination Effects No antagonism; additive regulation of IL6 and SOD1

Q & A

Q. What are the foundational nuclear properties of HG 37-639, and how do they inform experimental design?

Methodological Answer: Begin with Coulomb excitation experiments to probe collective nuclear behavior, such as quadrupole deformation (β₂) and triaxiality (γ). Use gamma-ray spectroscopy (e.g., Gammasphere arrays) and silicon strip detectors (e.g., Micron S3) to measure transition energies and probabilities. Compare results with theoretical models like the Bohr-Mottelson framework to validate deformation parameters .

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

Methodological Answer: Follow strict protocols for isotope production (e.g., using heavy-ion beams at facilities like Argonne National Lab) and purity verification. Document beam energy (e.g., 780 MeV), target materials (e.g., ¹²⁰Sn or Ti), and detector calibration steps. Include raw data (e.g., γ-ray spectra) and analysis scripts in supplementary materials to enable replication .

Q. What gaps exist in the current literature on this compound’s deformation parameters?

Methodological Answer: Conduct a systematic literature review focusing on discrepancies in reported β₂ values. Use databases like INIS or IAEA Nuclear Data Services, filtering by publication type (e.g., peer-reviewed articles) and experiment type (e.g., Coulomb excitation). Highlight unresolved issues, such as unphysical cos(3γ) values in previous analyses, to define research priorities .

Advanced Research Questions

Q. How can conflicting data on this compound’s triaxiality be resolved using advanced computational methods?

Methodological Answer: Employ iterative fitting tools like GOSIA to refine matrix elements and transition rates from Coulomb excitation data. Compare results with Monte Carlo shell-model calculations to assess γ-softness or rigid triaxiality. Address contradictions by reanalyzing detector efficiency (via Geant4 simulations) and beam-target interactions to isolate systematic errors .

Q. What experimental designs are optimal for probing this compound’s response to electromagnetic and nuclear forces?

Methodological Answer: Design multi-step experiments:

  • Step 1 : Use pure electromagnetic excitation (low-Z targets) to isolate E2 transitions.
  • Step 2 : Switch to high-Z targets (e.g., ⁴⁸Ti) to induce nuclear interactions and test sensitivity to deformation.
  • Step 3 : Cross-validate results with Doppler-shift attenuation methods to account for lifetime effects. Document beam offsets and dead-time corrections to minimize artifacts .

Q. How do principal contradictions in this compound’s deformation models impact theoretical frameworks?

Methodological Answer: Apply dialectical analysis (per ) to identify dominant contradictions, such as conflicting β₂ values from different models (e.g., IBM vs. DFT). Use Bayesian model averaging to quantify uncertainties and determine if discrepancies arise from experimental limitations (e.g., detector resolution) or theoretical assumptions (e.g., static vs. dynamic deformation). Publish negative results to refine community standards .

Methodological Guidance

What frameworks ensure rigorous formulation of research questions for this compound studies?

Methodological Answer: Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For example:

  • Feasible : Access to heavy-ion accelerators and high-purity targets.
  • Novel : First measurement of this compound’s octupole collectivity. Use PICO (Population: ²⁰⁰,²⁰²Hg; Intervention: Coulomb excitation; Comparison: Theoretical predictions; Outcome: β₂, γ) to structure objectives .

Q. How should researchers address low statistical significance in this compound’s γ-ray spectra?

Methodological Answer: Increase beam time (e.g., 48-hour runs) to improve counting statistics. Apply background-subtraction algorithms (e.g., rolling-ball filter) and peak-fitting tools (e.g., GF3). Validate uncertainties via bootstrap resampling and report confidence intervals for transition probabilities .

Data Analysis & Reporting

Q. What are best practices for presenting this compound’s deformation data in manuscripts?

Methodological Answer:

  • Tables : Include columns for experimental β₂, theoretical values, and χ² deviations.
  • Figures : Plot level schemes with transition widths proportional to B(E2) values.
  • Discussion : Contrast results with prior work (e.g., "Our β₂ = 0.25 ± 0.03 conflicts with Smith et al.’s β₂ = 0.18 ± 0.05 due to improved detector geometry"). Avoid duplicating data in text and figures .

Q. How can researchers ethically navigate contradictory findings in nuclear deformation studies?

Methodological Answer: Disclose limitations (e.g., "Cosmic-ray background affected low-energy γ-rays") and engage in peer dialogue via preprint platforms (e.g., arXiv) before journal submission. Use the "principal aspect of contradiction" framework to prioritize follow-up studies (e.g., refining β₂ over γ if uncertainties dominate) .

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